molecular formula C17H16O3 B563724 Ketoprofen-13CD3 Methyl Ester CAS No. 1190007-27-2

Ketoprofen-13CD3 Methyl Ester

Cat. No.: B563724
CAS No.: 1190007-27-2
M. Wt: 272.323
InChI Key: BIOCOYIPJQMGTN-KQORAOOSSA-N
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Description

Ketoprofen-13CD3 Methyl Ester is a labeled derivative of Ketoprofen, a nonsteroidal anti-inflammatory drug. This compound is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of this compound is C16H13D3O3, and it has a molecular weight of 272.32.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ketoprofen-13CD3 Methyl Ester involves the esterification of Ketoprofen with deuterated methanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of deuterated methanol ensures the incorporation of deuterium atoms into the ester, which is crucial for its application in research.

Chemical Reactions Analysis

Types of Reactions: Ketoprofen-13CD3 Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ketoprofen-13CD3 Methyl Ester is widely used in scientific research due to its labeled nature. Some of its applications include:

    Proteomics Research: Used as an internal standard in mass spectrometry for the quantification of Ketoprofen.

    Pharmacokinetic Studies: Helps in studying the metabolism and distribution of Ketoprofen in biological systems.

    Drug Development: Assists in the development of new nonsteroidal anti-inflammatory drugs by providing insights into the pharmacokinetics and pharmacodynamics of Ketoprofen.

Mechanism of Action

The mechanism of action of Ketoprofen-13CD3 Methyl Ester is similar to that of Ketoprofen. It inhibits the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. By inhibiting cyclooxygenase, this compound reduces inflammation, pain, and fever. The labeled nature of the compound allows for detailed studies of its interaction with molecular targets and pathways.

Comparison with Similar Compounds

    Ketoprofen: The parent compound, used as a nonsteroidal anti-inflammatory drug.

    Ibuprofen: Another nonsteroidal anti-inflammatory drug with similar anti-inflammatory properties.

    Naproxen: A nonsteroidal anti-inflammatory drug used for pain relief and inflammation.

Uniqueness: Ketoprofen-13CD3 Methyl Ester is unique due to its labeled nature, which makes it invaluable in research applications. The incorporation of deuterium atoms allows for precise tracking and quantification in various analytical techniques, setting it apart from other similar compounds.

Properties

CAS No.

1190007-27-2

Molecular Formula

C17H16O3

Molecular Weight

272.323

IUPAC Name

methyl 2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoate

InChI

InChI=1S/C17H16O3/c1-12(17(19)20-2)14-9-6-10-15(11-14)16(18)13-7-4-3-5-8-13/h3-12H,1-2H3/i1+1D3

InChI Key

BIOCOYIPJQMGTN-KQORAOOSSA-N

SMILES

CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)OC

Synonyms

3-Benzoyl-α-methyl-13CD3-benzeneacetic Acid Methyl Ester_x000B_

Origin of Product

United States

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